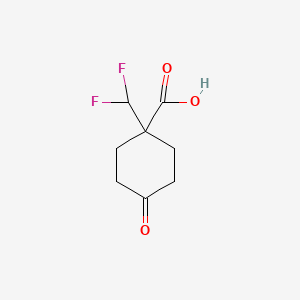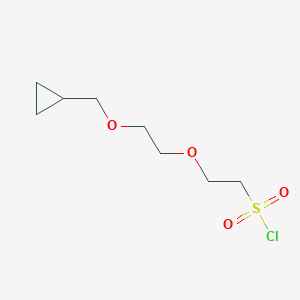
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with ethylene oxide to form 2-(cyclopropylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(cyclopropylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized for large-scale synthesis, involving stringent quality control measures to maintain the compound’s integrity .
化学反应分析
Types of Reactions
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfonamides.
科学研究应用
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .
相似化合物的比较
Similar Compounds
2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride: A similar compound with a slightly different structure and molecular weight of 198.67 g/mol.
2-(Cyclopropylmethoxy)ethane-1-sulfonamide: Another related compound with different functional groups and applications.
Uniqueness
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride stands out due to its unique combination of reactivity and selectivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound for research and industrial purposes .
属性
分子式 |
C8H15ClO4S |
|---|---|
分子量 |
242.72 g/mol |
IUPAC 名称 |
2-[2-(cyclopropylmethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c9-14(10,11)6-5-12-3-4-13-7-8-1-2-8/h8H,1-7H2 |
InChI 键 |
AWFRVCUCBGODDK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COCCOCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)
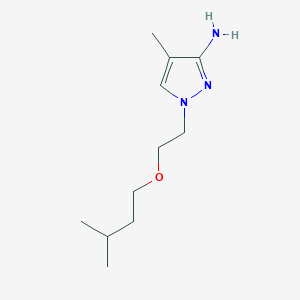

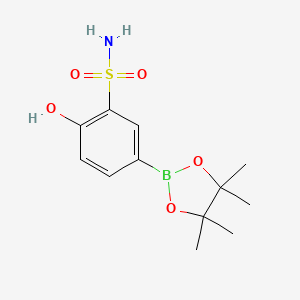
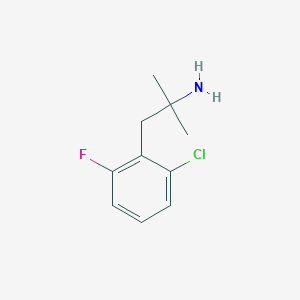
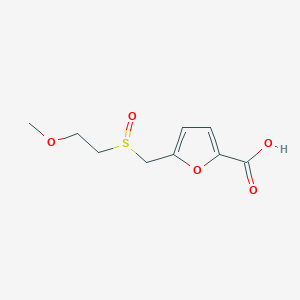
![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)
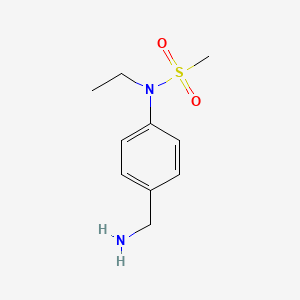
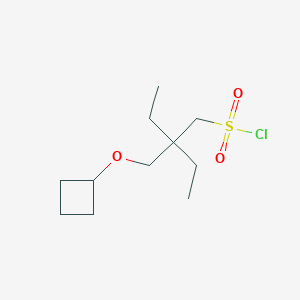

![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
